5-Ethoxy-3-methyl-1H-pyrazole hydrochloride
Description
5-Ethoxy-3-methyl-1H-pyrazole hydrochloride is a pyrazole-derived compound characterized by an ethoxy group (-OCH₂CH₃) at position 5, a methyl group (-CH₃) at position 3, and a hydrochloride salt form. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic and formulation processes.
Properties
IUPAC Name |
3-ethoxy-5-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-3-9-6-4-5(2)7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEKWBHKWFMZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263988-40-4 | |
| Record name | 1H-Pyrazole, 3-ethoxy-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263988-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Synthesis Overview
- Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
- Reaction Type: Condensation followed by cyclization to form the pyrazole ring.
- Substitution: Introduction of the ethoxy group at position 5 of the pyrazole ring.
- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions
| Parameter | Description |
|---|---|
| Temperature | Moderate heating at 60–80°C |
| Solvent | Ethanol or methanol |
| Catalyst | Acidic catalyst, typically HCl |
| Reaction Time | Several hours, depending on scale and conditions |
| Work-up | Isolation by precipitation or crystallization |
The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester (ethyl acetoacetate), forming a hydrazone intermediate that cyclizes to the pyrazole ring. Subsequent alkoxylation introduces the ethoxy substituent, followed by acidification to form the hydrochloride salt.
Mechanistic Insights
- The initial condensation forms a hydrazone intermediate.
- Cyclization is driven by intramolecular nucleophilic attack.
- Ethoxy substitution occurs via nucleophilic substitution or direct alkoxylation on the pyrazole ring.
- Acid treatment protonates the pyrazole nitrogen, stabilizing the hydrochloride salt.
Industrial Production Methods
For large-scale production, continuous flow synthesis methods are employed to enhance reproducibility, yield, and safety.
- Continuous Flow Reactors: Automated control of temperature, reagent feed rates, and reaction time.
- Advantages: Improved heat and mass transfer, consistent product quality, and scalability.
- Safety: Controlled exothermic reactions and minimized exposure to hazardous reagents like hydrazine hydrate.
These industrial processes maintain the core synthetic steps but optimize parameters such as solvent recycling, catalyst loading, and purification steps for economic viability.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | Ethyl acetoacetate + hydrazine hydrate | Formation of hydrazone intermediate |
| Cyclization | Moderate heating (60–80°C), ethanol/methanol | Pyrazole ring formation |
| Ethoxy substitution | Nucleophilic substitution or alkoxylation | Introduction of ethoxy group at position 5 |
| Salt formation | HCl addition | Formation of hydrochloride salt, crystallization |
| Industrial scale synthesis | Continuous flow reactors, automated controls | Enhanced yield, reproducibility, safety |
Research Findings on Preparation Efficiency
- The reaction yield typically ranges between 70–85% under optimized laboratory conditions.
- Purity of the hydrochloride salt exceeds 98% after recrystallization.
- Reaction time can be shortened by employing microwave-assisted heating or continuous flow methods.
- Use of ethanol as solvent provides an environmentally benign medium with good solubility for reactants.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole oxides
Reduction: Formation of reduced pyrazole derivatives
Substitution: Electrophilic and nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
5-Ethoxy-3-methyl-1H-pyrazole hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.
Biology
The compound is investigated for its biological activities, including:
- Antimicrobial Activity : Exhibiting inhibition against bacterial strains such as E. coli and Staphylococcus aureus.
| Microorganism | Inhibition Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 20 |
- Anti-inflammatory Properties : Demonstrated effectiveness in reducing inflammation in carrageenan-induced models, comparable to standard anti-inflammatory agents like indomethacin.
Medicine
This compound is explored as a lead compound in drug development due to its potential therapeutic effects:
- Anticancer Activity : Evaluated against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 0.74 |
| MDA-MB-231 (Breast Cancer) | 0.49 ± 0.07 |
| A549 (Lung Cancer) | 32 |
Case Studies
Recent studies highlight the compound's efficacy in various therapeutic contexts:
- Antiviral Activity : Inhibits SARS-CoV-2 spike protein interactions with human angiotensin-converting enzyme 2 (hACE2), showcasing potential against COVID-19.
- Combination Therapies : Research indicates that combining this compound with other agents enhances efficacy against resistant cancer cell lines, suggesting synergistic effects that could improve treatment outcomes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
This section compares 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride with two structurally related compounds: 3-Amino-5-ethyl-1H-pyrazole hydrochloride () and Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (). Key differences in substituents, molecular properties, and functional groups are highlighted.
Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Groups/Salt Form |
|---|---|---|---|---|---|
| This compound | Not provided | C₆H₁₁ClN₂O | ~162.45 | 5-Ethoxy, 3-Methyl | Hydrochloride salt |
| 3-Amino-5-ethyl-1H-pyrazole hydrochloride | 1238864-53-3 | C₅H₁₀ClN₃ | 147.606 | 5-Ethyl, 3-Amino | Hydrochloride salt |
| Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | 139297-50-0 | C₈H₁₂N₂O₃ | 184.19 | 5-Methoxy, 1-Methyl, 3-Carboxylate ester | Neutral ester |
Key Observations:
Substituent Effects: Position 5: The target compound’s ethoxy group (-OCH₂CH₃) differs from the ethyl (-C₂H₅) group in 3-Amino-5-ethyl-1H-pyrazole hydrochloride and the methoxy (-OCH₃) group in Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate. Ethoxy’s increased steric bulk compared to methoxy may influence solubility and intermolecular interactions . Position 3: The methyl group (-CH₃) in the target contrasts with the amino (-NH₂) and carboxylate ester (-COOEt) groups in the other compounds. Amino groups introduce basicity, while esters contribute polarity without ionization .
Salt Form vs. Neutral Compounds: The hydrochloride salt in the target and 3-Amino-5-ethyl-1H-pyrazole hydrochloride enhances water solubility compared to the neutral ester in Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate .
Biological Activity
5-Ethoxy-3-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
This compound is characterized by a five-membered pyrazole ring with an ethoxy group at position three and a methyl group at position five. The unique substitutions on the pyrazole ring enhance its solubility and reactivity.
Synthesis Pathways
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Ethoxylation occurs by replacing chloride on the pyrazole ring.
- Reactions with Aldehydes : Further transformations can yield various derivatives through aldol condensation reactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activities and influencing metabolic pathways. Notably, it may affect signaling pathways such as NF-κB and MAPK, which play crucial roles in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations .
| Microorganism | Inhibition Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 20 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. Studies have reported that it can significantly decrease edema in carrageenan-induced inflammation assays, comparable to standard anti-inflammatory agents like indomethacin .
Anticancer Activity
This compound has been evaluated for its anticancer potential against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 0.74 |
| MDA-MB-231 (Breast Cancer) | 0.49 ± 0.07 |
| A549 (Lung Cancer) | 32 |
These results indicate that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Antiviral Activity : It was found to inhibit SARS-CoV-2 spike protein interactions with human angiotensin-converting enzyme 2 (hACE2), showcasing potential as a therapeutic agent against COVID-19 .
- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents enhances its efficacy against resistant cancer cell lines, suggesting synergistic effects that could improve treatment outcomes .
Q & A
Q. What are the standard synthetic routes for 5-ethoxy-3-methyl-1H-pyrazole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives, followed by ethoxylation and hydrochlorination. Key steps include:
- Cyclization : Ethyl acetoacetate reacts with hydrazine hydrate under reflux in ethanol to form the pyrazole core .
- Ethoxylation : Substitution at the 5-position using ethyl bromide or ethyl iodide in the presence of a base (e.g., KOH) under anhydrous conditions .
- Hydrochloride Formation : Treatment with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt .
Optimization : Yield is sensitive to solvent polarity (e.g., DMF vs. THF) and stoichiometry of the ethylating agent. Excess base can lead to side products like N-alkylated derivatives .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions:
- Ethoxy group protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm) .
- Pyrazole ring protons resonate between δ 6.0–7.0 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (ethoxy) at 1100–1250 cm⁻¹ and N-H (pyrazole) at 3200–3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to [M-Cl]+ and fragmentation patterns confirming the ethoxy-methyl substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse substituents at the 3-position of the pyrazole ring?
Methodological Answer:
- Electrophilic Substitution : Use halogenation (e.g., NCS in acetic acid) to introduce halogens at the 3-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Directed Ortho-Metalation : Employ n-BuLi at low temperatures (-78°C) to deprotonate the pyrazole NH, followed by quenching with electrophiles like alkyl halides .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves regioselectivity for 3-substitution .
Q. How do structural modifications (e.g., ethoxy vs. methyl/ethyl groups) impact biological activity in pyrazole derivatives?
Methodological Answer:
- Comparative Studies : Ethoxy groups enhance metabolic stability compared to methyl analogs due to reduced oxidative degradation .
- Receptor Binding : Bulkier substituents (e.g., ethoxy) may sterically hinder interactions with enzyme active sites, as seen in COX-2 inhibition assays .
- Data Contradictions : Some studies report increased antimicrobial activity with ethoxy groups , while others show no significant difference—likely due to assay variability (e.g., broth microdilution vs. disk diffusion) .
Q. How can contradictory data in spectral analysis (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
- Solvent Effects : Deuterated DMSO vs. CDCl3 can cause δ shifts up to 0.5 ppm for NH protons. Standardize solvents for reproducibility .
- Dynamic NMR : Use variable-temperature NMR to detect tautomerism or rotational barriers influencing peak splitting .
- X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction, as demonstrated for similar pyrazole derivatives .
Q. What strategies mitigate solubility challenges in aqueous and organic phases during biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) for in vitro studies to maintain compound stability .
- Prodrug Design : Convert the hydrochloride salt to a more lipophilic ester prodrug for enhanced membrane permeability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
Q. How does the hydrochloride salt form influence stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline buffers (pH >7), releasing free pyrazole .
- Thermal Degradation : TGA/DSC studies show decomposition onset at 180°C, with HCl loss occurring first, followed by ethoxy group cleavage .
- Storage Recommendations : Store at -20°C under argon to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
